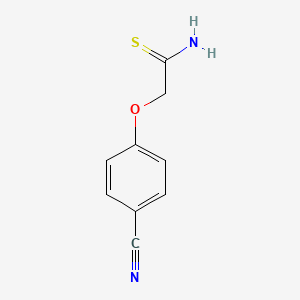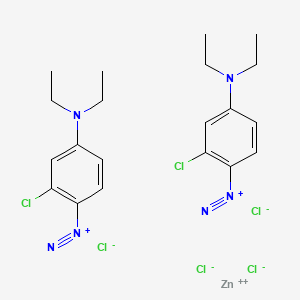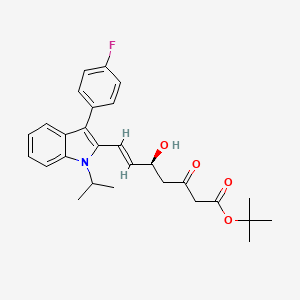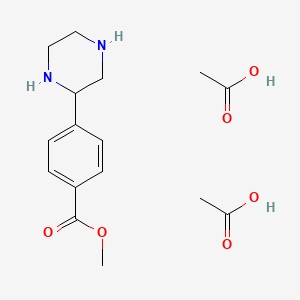
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile is an organic compound with a molecular formula of C9H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-nitrobenzonitrile.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated aromatic compounds.
科学的研究の応用
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile
- (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
Comparison
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile is unique due to the position of the amino and hydroxyethyl groups on the aromatic ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers.
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
3-[(1S)-1-amino-2-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m1/s1 |
InChIキー |
ADGAUJQHSWIQIF-SECBINFHSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[C@@H](CO)N)C#N |
正規SMILES |
C1=CC(=CC(=C1)C(CO)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-](/img/structure/B12328164.png)






![Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-](/img/structure/B12328204.png)



![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)
![4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12328242.png)
